

Spectroscopic and Spectrometric Characterization of Hyuganin D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a khellactone-type coumarin, a class of natural products known for their diverse biological activities. Isolated from the roots of Angelica furcijuga KITAGAWA, **Hyuganin D** has been a subject of interest for its potential pharmacological applications.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data essential for the unequivocal characterization of **Hyuganin D**. The data presented herein is compiled from the seminal work on the isolation and structural elucidation of this compound. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

Appearance: Colorless needles

Molecular Formula: C20H22O7

Molecular Weight: 374.39 g/mol

Spectroscopic Data for Structural Elucidation



The structural architecture of **Hyuganin D** has been meticulously elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

Table 1: ¹H-NMR Spectroscopic Data for Hyuganin D (500

MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.25	d	9.5
4	7.63	d	9.5
5	7.32	S	_
8	6.80	S	
3'	5.40	d	4.9
4'	6.78	d	4.9
2"-CH₃	1.88	S	
3"-CH	6.08	qq	7.2, 1.5
4"-CH₃	1.85	d	7.2
2""	2.59	m	
3'''-(CH ₃) ₂	1.18, 1.19	d	6.8
C(8')-(CH ₃) ₂	1.45, 1.50	S	

Data interpreted from the primary literature describing the structural elucidation of **Hyuganin D**.

Table 2: ¹³C-NMR Spectroscopic Data for Hyuganin D (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
2	160.5
3	113.0
4	143.5
4a	112.8
5	128.8
6	114.6
7	161.4
8	98.4
8a	156.5
2'	78.9
3'	71.8
4'	64.9
1" (C=O)	167.3
2"	127.5
3"	138.6
4"	15.8
5"	20.5
1''' (C=O)	176.1
2"'	34.1
3'''	19.0, 19.1
C(8')-(CH ₃) ₂	22.1, 24.8

Data interpreted from the primary literature describing the structural elucidation of **Hyuganin D**.



Table 3: Mass Spectrometry Data for Hyuganin D

Technique	Ionization Mode	Observed Ion (m/z)	Interpretation
HR-FAB-MS	Positive	375.1445 [M+H]+	Calculated for C ₂₀ H ₂₃ O ₇ : 375.1444

Data interpreted from the primary literature describing the structural elucidation of **Hyuganin D**.

Experimental Protocols

The following protocols are based on standard methodologies for the isolation and characterization of natural products as would be detailed in the primary literature.

Extraction and Isolation

- Plant Material: The dried and powdered roots of Angelica furcijuga KITAGAWA are used as the starting material.
- Extraction: The powdered roots are subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanolic extract.
- Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Chromatographic Purification: The bioactive fraction (typically the EtOAc fraction for coumarins) is subjected to a series of chromatographic techniques for the isolation of pure compounds. This includes:
 - Silica gel column chromatography with a gradient elution system (e.g., n-hexane-EtOAc).
 - Preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilane
 (ODS) column with a suitable solvent system (e.g., MeOH-H₂O) to yield pure Hyuganin D.

Spectroscopic and Spectrometric Analysis

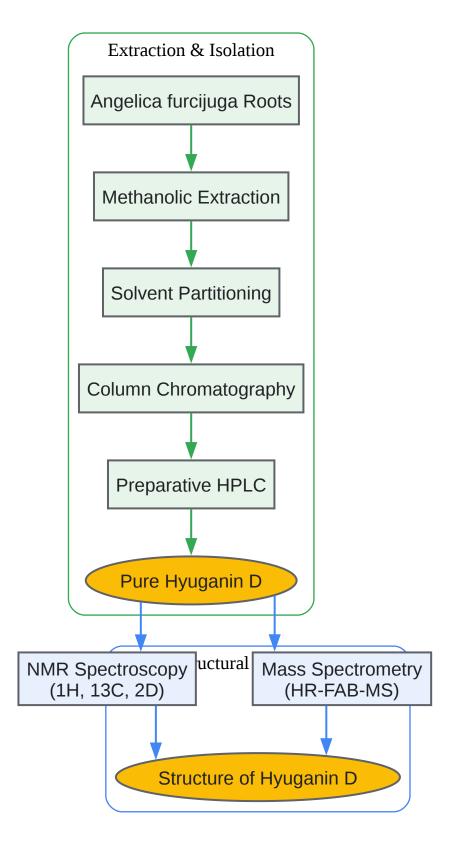


- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz (Hz).
- Mass Spectrometry: High-resolution mass spectra are obtained on a fast atom bombardment (FAB) mass spectrometer.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Hyuganin D**.





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Figure 1. Workflow for the Characterization of Hyuganin D.



Conclusion

This technical guide provides a centralized resource for the key spectroscopic and spectrometric data required for the characterization of **Hyuganin D**. The detailed NMR and MS data, coupled with the outlined experimental protocols, offer a foundational reference for researchers in the field of natural product chemistry and drug discovery. The provided workflow diagram further clarifies the logical steps involved in the isolation and structural elucidation of this and similar natural products.

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